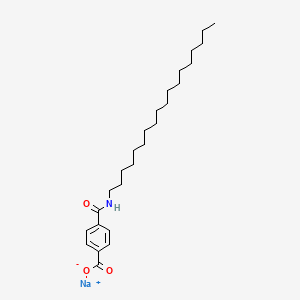
Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-[(octadecylamino)carbonyl]benzoate is a chemical compound with the molecular formula C26H42NNaO3 and a molar mass of 439.60635 g/mol . It is also known by other names such as N-Octadecylterephthalamate, monosodium salt, and Terephthalamic acid, N-octadecyl-, monosodium salt . This compound is characterized by its long alkyl chain, which imparts unique properties making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-[(octadecylamino)carbonyl]benzoate typically involves the reaction of 4-[(octadecylamino)carbonyl]benzoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Synthesis of 4-[(octadecylamino)carbonyl]benzoic acid by reacting terephthalic acid with octadecylamine.
Step 2: Neutralization of the resulting acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of Sodium 4-[(octadecylamino)carbonyl]benzoate involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-[(octadecylamino)carbonyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate group.
Oxidation and Reduction: The long alkyl chain can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can lead to the formation of carboxylic acids, while reduction can yield alkanes.
Wissenschaftliche Forschungsanwendungen
Sodium 4-[(octadecylamino)carbonyl]benzoate finds applications in various fields of scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is studied for its potential in drug delivery systems, where its long alkyl chain can facilitate the transport of hydrophobic drugs.
Medicine: Research is ongoing into its use as a component in formulations for topical applications, leveraging its ability to enhance skin penetration.
Industry: It is utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of Sodium 4-[(octadecylamino)carbonyl]benzoate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can enhance the absorption of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.
Sodium stearate: A common soap component with a similar long alkyl chain but different functional groups.
Sodium lauryl sulfate: Widely used in detergents and personal care products.
Uniqueness
Sodium 4-[(octadecylamino)carbonyl]benzoate is unique due to its specific combination of a long alkyl chain and a benzoate group, which imparts distinct properties such as enhanced emulsifying ability and potential for use in drug delivery systems. Its structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
5994-45-6 |
|---|---|
Molekularformel |
C26H42NNaO3 |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
sodium;4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1 |
InChI-Schlüssel |
OFXWMRZFGHOKKH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


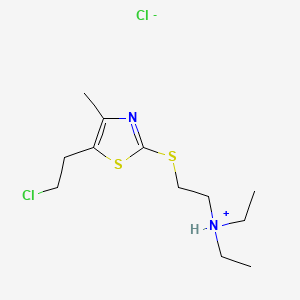

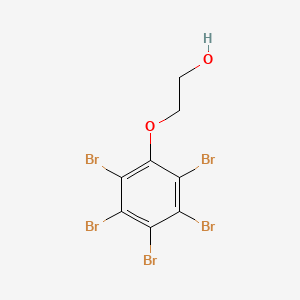
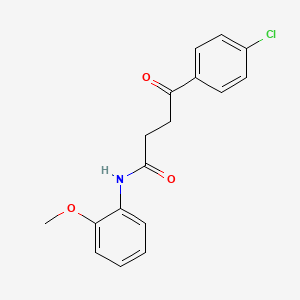
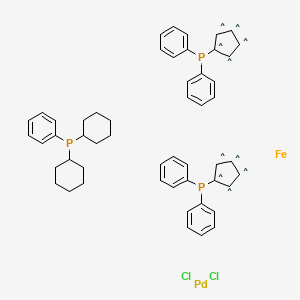

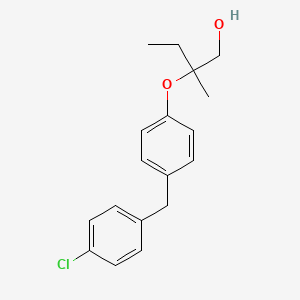
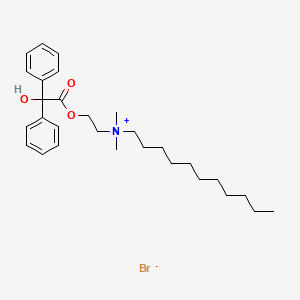
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)

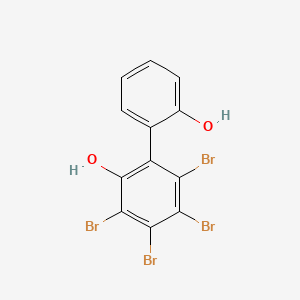

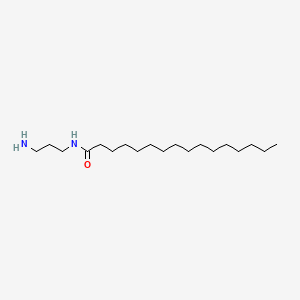
![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
